Structural Differentiation: Regioisomeric Specificity Versus 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone
1-[6-(4-Chlorophenyl)pyridin-3-yl]ethanone (CAS 1216474-77-9) differs from the comparator 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone (CAS 31251-54-4) in the position of the ketone carbonyl relative to the pyridine ring. In the target compound, the acetyl group is directly attached to the pyridin-3-yl ring at the 5-position (with the chlorophenyl at the 6-position), whereas the comparator features a methylene bridge between the carbonyl and the pyridine ring [1]. This structural distinction alters the electronic environment of the pyridine nitrogen and the electrophilicity of the carbonyl carbon, which directly impacts reactivity in condensation and nucleophilic addition reactions.
| Evidence Dimension | Chemical structure and connectivity |
|---|---|
| Target Compound Data | Acetyl group directly bonded to pyridine C5; 4-chlorophenyl at pyridine C6; molecular formula C13H10ClNO; exact mass 231.045 g/mol |
| Comparator Or Baseline | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone (CAS 31251-54-4): methylene bridge between carbonyl and pyridine; chlorophenyl on the alpha-carbon; molecular formula C13H10ClNO; exact mass 231.045 g/mol |
| Quantified Difference | Structural isomer with identical molecular weight but different connectivity; rotatable bond count: target compound has 2, comparator has 3 ; topological polar surface area: target compound 29.96 Ų, comparator 30 Ų [2] |
| Conditions | Structural comparison based on SMILES notation and computed molecular descriptors |
Why This Matters
Procurement of the correct regioisomer is essential for reproducing published synthetic protocols; substitution with the methylene-bridged analog would yield different reaction products and invalidate established synthetic routes.
- [1] Kuujia. 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone. CAS 31251-54-4. SMILES: ClC1C=CC(=CC=1)CC(C1C=NC=CC=1)=O. View Source
- [2] Kuujia. 2-(4-Chlorophenyl)-1-(3-pyridinyl)-ethanone. Computed properties: XLogP3 2.8, Topological Polar Surface Area 30 Ų, Rotatable Bond Count 3. View Source
